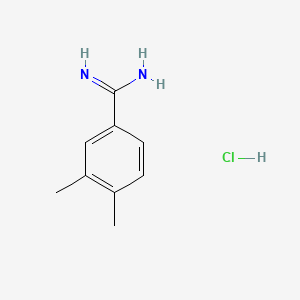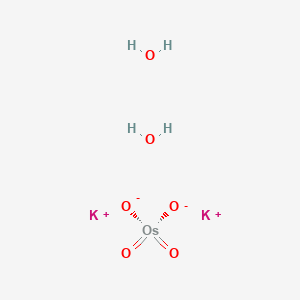
2-Amino-1-(4-phenoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-(4-phenoxyphenyl)ethanol is a chemical compound with the molecular formula C14H15NO2. It is used as a reagent in the synthesis of (4-phenoxyphenyl)tetrazolecarboxamides and its related compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to an ethanolamine group via an ether linkage. The molecular weight of this compound is 229.279 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.2±0.0 g/cm3 and a boiling point of 405.5±0.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of heterocyclic compounds, particularly in the study of isoquinolines (Kametani et al., 1970).
Anticancer Properties : This compound has been studied in the context of anticancer research. A study on its derivatives showed significant potency against human breast cancer cell lines (Patravale et al., 2014).
Extraction from Olive Mill Wastewater : It has been extracted from aqueous solutions, such as olive mill wastewater, using emulsion liquid membranes (Reis et al., 2006).
Differentiation of Receptors : Research has been done on structural modifications of this compound to study its effects on sympathomimetic activity and to differentiate receptor populations (Lands et al., 1967).
Analgesic and Antimicrobial Activities : Novel derivatives have been synthesized and investigated for their analgesic and antimicrobial activities, showing significant results in comparison to reference drugs (Sahu et al., 2009).
Cardiovascular Drug Synthesis : It is used as a key intermediate in the synthesis of cardiovascular drugs (Zhang Wei-xing, 2013).
Crystal Structure Analysis : The crystal structure of one of its derivatives has been analyzed, providing insights into its molecular structure (He et al., 2011).
Dehydrogenation Studies : It has been used in studies related to the dehydrogenation of indolines, contributing to the understanding of chemical reactions and processes (Tanaka et al., 1989).
Radiolabeled Compound Studies : Radiolabeled versions have been synthesized for bioavailability and metabolism studies (Tuck et al., 2000).
Electro-Optical Applications : Derivatives have been synthesized for the development of electro-optical active polyurethanes (Jecs et al., 2009).
Enantioselective Synthesis : The compound has been used in studies focusing on enantioselective synthesis, important in the production of certain pharmaceuticals (Conde et al., 1998).
Apoptotic Effects in Cancer Research : Its role in inducing apoptosis in cancer cells has been a subject of study, contributing to the understanding of its potential therapeutic applications (Ragione et al., 2000).
Properties
IUPAC Name |
2-amino-1-(4-phenoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSXSNKALEKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)
